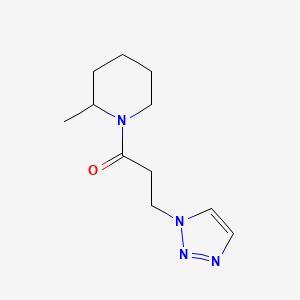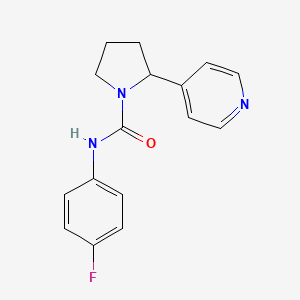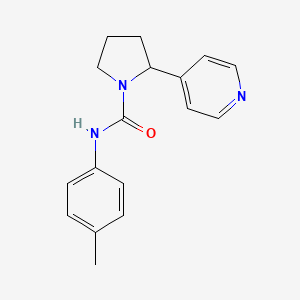
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives, which have shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the regulation of gene expression. N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has also been shown to improve mitochondrial function and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in various animal models, which makes it a well-established research tool. However, one limitation of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, the molecular targets of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide need to be further elucidated to design more targeted experiments. Finally, the development of more potent and selective derivatives of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves the reaction of 4-methylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride, followed by the reaction of the resulting intermediate with pyrrolidine-1-carboxylic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-4-6-15(7-5-13)19-17(21)20-12-2-3-16(20)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVKPBAOYGBUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

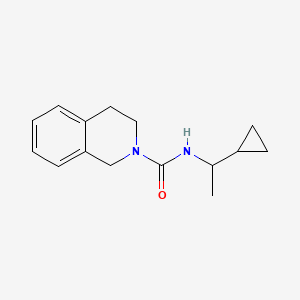
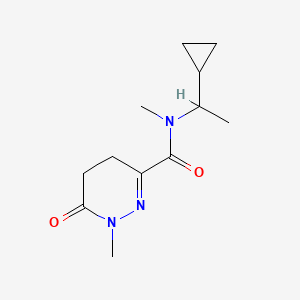
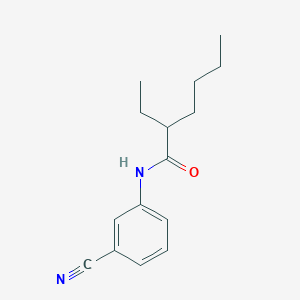
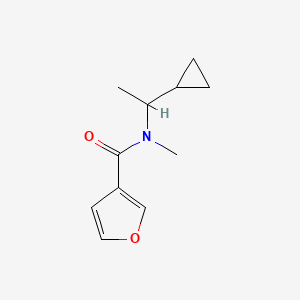

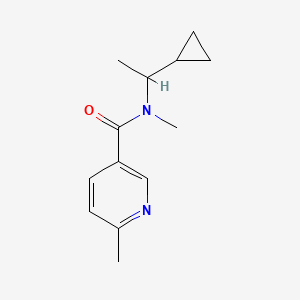
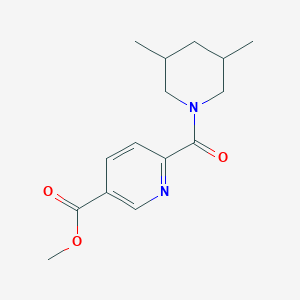
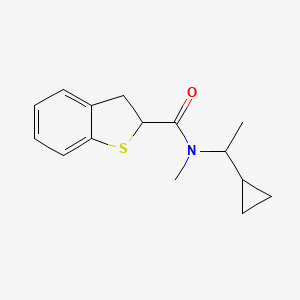
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
